4-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]oct-2-yn-4-ol
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Overview
Description
4-METHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-2-OCTYN-4-OL is a complex organic compound that features a piperidine ring, a pyridine ring, and an alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-2-OCTYN-4-OL typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions.
Formation of the Alkyne Group: The alkyne group is typically introduced through Sonogashira coupling reactions, which involve the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for reaction monitoring and control .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-2-OCTYN-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols .
Scientific Research Applications
4-METHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-2-OCTYN-4-OL has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural properties.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-METHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-2-OCTYN-4-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine contain the pyridine ring and are used in various biological and medicinal applications.
Uniqueness
4-METHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-2-OCTYN-4-OL is unique due to the presence of both piperidine and pyridine rings along with an alkyne group. This combination of structural features imparts unique chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C19H28N2O |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-methyl-1-(2-pyridin-3-ylpiperidin-1-yl)oct-2-yn-4-ol |
InChI |
InChI=1S/C19H28N2O/c1-3-4-11-19(2,22)12-8-15-21-14-6-5-10-18(21)17-9-7-13-20-16-17/h7,9,13,16,18,22H,3-6,10-11,14-15H2,1-2H3 |
InChI Key |
BCQGGNURBLYCHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C#CCN1CCCCC1C2=CN=CC=C2)O |
Origin of Product |
United States |
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